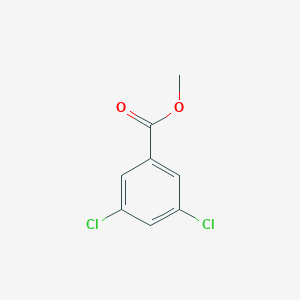
3,5-二氯苯甲酸甲酯
描述
Methyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.03 g/mol . The IUPAC name for this compound is methyl 3,5-dichlorobenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 3,5-dichlorobenzoate consists of a benzene ring substituted with two chlorine atoms and a methoxy carbonyl group . The InChI code for this compound isInChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . Physical And Chemical Properties Analysis
Methyl 3,5-dichlorobenzoate has a molecular weight of 205.03 g/mol . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .科学研究应用
与硫中心亲核试剂的反应性
3,5-二氯苯甲酸甲酯已在与硫中心亲核试剂的反应中得到研究。Uranga、Montañez 和 Santiago(2012 年)在 Tetrahedron 中的一项研究表明,二氯苯甲酸甲酯与硫中心亲核试剂在液氨中通过 SRN1 机制反应可以产生具有作为低毒除草剂潜力的产物。理论研究通过考虑自由基阴离子的几何形状和自旋密度以及势能面来支持这种反应性 (Uranga、Montañez 和 Santiago,2012 年)。
光谱研究
Xuan 和 Zhai(2011 年)对 3,5-二氯苯甲酸甲酯的分子结构和振动光谱进行了实验和理论研究,通过傅里叶变换红外光谱和拉曼光谱分析提供了对其结构性质的见解 (Xuan 和 Zhai,2011 年)。
在材料科学中的潜力
Chaturvedi、Tanaka 和 Kaeriyama(1993 年)在 Macromolecules 中的研究展示了二氯苯甲酸甲酯在聚合物科学中的应用。他们表明 3,5-二氯苯甲酸甲酯可以聚合成聚(2-羧基苯亚甲基-1,4-二亚基)和聚对苯二甲酸乙二酯,由于其溶解性和电导率特性,它们在材料科学中具有潜在的应用 (Chaturvedi、Tanaka 和 Kaeriyama,1993 年)。
除草剂和植物毒性
对氨基二氯苯甲酸衍生物(包括甲酯)的研究揭示了它们作为具有选择性活性的除草剂的潜力。Baruffini 和 Borgna(1978 年)在 Il Farmaco;edizione scientifica 中进行的一项研究探讨了这些化合物的植物毒性,在某些衍生物中发现了显着的除草剂活性,突出了它们在农业应用中的潜力 (Baruffini 和 Borgna,1978 年)。
环境降解研究
Baggi、Bernasconi 和 Zangrossi(2005 年)在 Biodegradation 中重点关注氯苯甲酸盐(包括 3,5-二氯苯甲酸盐)的环境影响。他们的研究阐明了在混合氯苯甲酸盐存在下对微生物联合体生长产生负面影响的机制,表明 3,5-二氯苯甲酸甲酯在环境降解过程中的作用 (Baggi、Bernasconi 和 Zangrossi,2005 年)。
安全和危害
属性
IUPAC Name |
methyl 3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVDFJXGLQUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042146 | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichlorobenzoate | |
CAS RN |
2905-67-1 | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3,5-DICHLOROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,5-DICHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GIM06EE3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






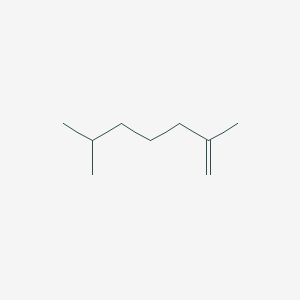
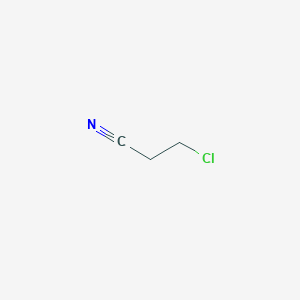
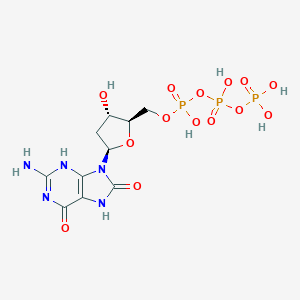
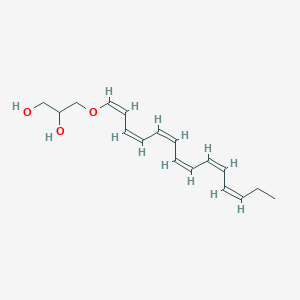
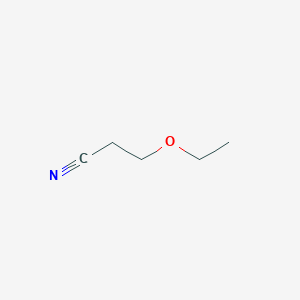
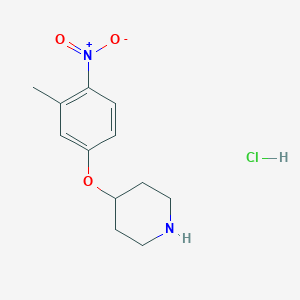
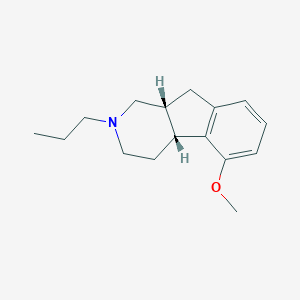


![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)